Mavoglurant

Vue d'ensemble

Description

Mavoglurant, également connu sous son nom de code de développement AFQ-056, est un candidat médicament expérimental principalement développé pour le traitement du syndrome de l'X fragile et d'autres affections neurologiques. Il agit en tant qu'antagoniste du récepteur 5 du glutamate métabotropique (mGluR5), qui joue un rôle crucial dans la modulation de la plasticité synaptique et de l'excitabilité neuronale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Mavoglurant implique plusieurs étapes clés. La matière première est généralement un dérivé indole, qui subit une série de réactions, notamment l'alkylation, l'hydroxylation et l'estérification, pour former le produit final. Les conditions de réaction impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants organiques comme le diméthylformamide (DMF) pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (CLHP) pour la purification. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

Mavoglurant subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle dans this compound peut être oxydé pour former une cétone.

Réduction : Le groupe carbonyle peut être réduit pour former un alcool.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs comme le brome ou le chlore en conditions acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui peuvent être analysés plus en profondeur pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les effets de l'antagonisme du mGluR5.

Biologie : Étudié pour son rôle dans la modulation de la plasticité synaptique et de l'excitabilité neuronale.

Médecine : Exploré comme traitement du syndrome de l'X fragile, de la maladie de Parkinson et du trouble obsessionnel-compulsif.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant le mGluR5

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur 5 du glutamate métabotropique (mGluR5). Ce récepteur est impliqué dans la régulation de la plasticité synaptique et de l'excitabilité neuronale. En inhibant le mGluR5, this compound réduit la signalisation glutamatergique excessive, qui est impliquée dans divers troubles neurologiques. Les cibles moléculaires et les voies impliquées comprennent la modulation des cascades de signalisation en aval, telles que la voie des protéines kinases activées par les mitogènes (MAPK) .

Applications De Recherche Scientifique

Fragile X Syndrome

Mavoglurant's most notable application has been in fragile X syndrome. Clinical trials aimed to evaluate its impact on behavioral symptoms associated with this condition.

- Phase II Trials : Two pivotal phase IIb/III trials were conducted to assess the efficacy of this compound in adults and adolescents with fragile X syndrome. These studies involved over 300 participants but failed to meet primary endpoints regarding behavioral improvement compared to placebo .

- Long-term Safety Studies : Open-label extension studies indicated that this compound was well tolerated over extended periods, with gradual behavioral improvements noted in some participants . However, these improvements were not statistically significant when compared to placebo groups.

| Study Type | Population | Duration | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Phase IIb/III | Adults (n=175), Adolescents (n=139) | 12 weeks | Behavioral symptoms (ABC-C(FX)) | No significant improvement |

| Open-label Extension | Adolescents (n=119), Adults (n=148) | Up to 34 months | Long-term safety and efficacy | Well tolerated; gradual improvements noted |

Cocaine Use Disorder

This compound has also been investigated for its potential use in treating cocaine use disorder. A study indicated that it could help reduce cocaine use frequency among individuals with this disorder . However, further research is needed to establish its efficacy conclusively.

Case Study: Visual Attention in Fragile X Syndrome

A study focused on the effects of this compound on visual attention and pupil reactivity in patients with fragile X syndrome revealed some positive outcomes:

Mécanisme D'action

Mavoglurant exerts its effects by antagonizing the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and neuronal excitability. By inhibiting mGluR5, this compound reduces excessive glutamatergic signaling, which is implicated in various neurological disorders. The molecular targets and pathways involved include the modulation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Basimglurant : Un autre antagoniste du mGluR5 présentant des propriétés pharmacologiques similaires.

Fenobam : Un antagoniste non compétitif du mGluR5 utilisé dans les essais cliniques pour les troubles anxieux.

M-MPEP : Un antagoniste sélectif du mGluR5 avec une structure chimique différente mais un mécanisme d'action similaire

Unicité de Mavoglurant

This compound est unique en raison de sa forte sélectivité pour le mGluR5 et de ses applications thérapeutiques potentielles dans le syndrome de l'X fragile et d'autres affections neurologiques. Contrairement à certains autres antagonistes du mGluR5, this compound a montré des résultats prometteurs dans des études précliniques et des essais cliniques de phase précoce, bien que son développement ait rencontré des difficultés lors des étapes ultérieures .

Activité Biologique

Mavoglurant (AFQ056) is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been investigated for its potential therapeutic effects in various neurological conditions, particularly in Parkinson's disease and Fragile X syndrome. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and implications for future research.

Pharmacological Properties

This compound exhibits a non-competitive antagonistic action on mGluR5, which plays a crucial role in modulating synaptic transmission and plasticity. The compound was developed through chemical derivatization of a lead compound identified during high-throughput screening (HTS) campaigns.

Key Findings:

- IC50 Value : In vitro studies demonstrated that this compound has an IC50 of 30 nM for human mGluR5, indicating high potency .

- Selectivity : It shows selectivity over other mGluR subtypes and a broad panel of central nervous system (CNS) receptors, transporters, and enzymes .

- Pharmacokinetics : this compound has an improved pharmacokinetic profile compared to other mGluR5 antagonists like MPEP, showing enhanced efficacy in preclinical models .

Clinical Applications

This compound has been primarily studied in the context of Parkinson's disease and Fragile X syndrome. Its clinical efficacy has been evaluated through various randomized controlled trials (RCTs).

Parkinson's Disease

In the context of Parkinson's disease, this compound has been investigated for its ability to reduce L-dopa-induced dyskinesia. A meta-analysis of multiple RCTs revealed:

- Efficacy : The pooled mean difference in the modified Abnormal Involuntary Movement Scale (mAIMS) favored the this compound group over placebo with a mean difference of -2.53 points (95% CI [-4.23 to -0.82]) .

- Adverse Events : Common adverse events included dizziness, dyskinesia, and fatigue, with varying incidences across different dosage groups .

Fragile X Syndrome

This compound's efficacy in treating Fragile X syndrome has been less promising:

- Clinical Trials : Two pivotal phase IIb trials showed no significant behavioral benefits compared to placebo despite initial positive preclinical results . These trials involved adolescents and adults with Fragile X syndrome.

- Long-term Safety : Open-label extension studies indicated that this compound was well tolerated over extended periods but failed to demonstrate significant efficacy improvements compared to placebo groups .

Data Summary

The following table summarizes key clinical trial data regarding this compound:

| Study | Condition | Dosage (mg) | Duration | Patients | Efficacy Outcome | Adverse Events |

|---|---|---|---|---|---|---|

| Stocchi 2013 | Parkinson's Disease | 20, 50, 100, 150, 200 | 13 weeks | 22-44 per group | Significant improvement in mAIMS | Dizziness, Dyskinesia |

| Trenkwalder 2016 | Parkinson's Disease | 100, 150, 200 | 12 weeks | 36-78 per group | Pooled mean difference favored this compound | Fatigue |

| Berry-Kravis et al. 2018 | Fragile X Syndrome | 100 bid | Up to 34 months | 119 adolescents; 148 adults | No significant behavioral improvement vs placebo | Well tolerated |

Propriétés

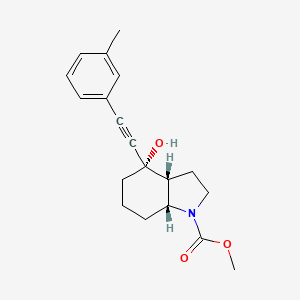

IUPAC Name |

methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPZEYHRWGMJCV-ZHALLVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202777 | |

| Record name | Mavoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543906-09-8 | |

| Record name | Mavoglurant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543906-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavoglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavoglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mavoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVOGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.